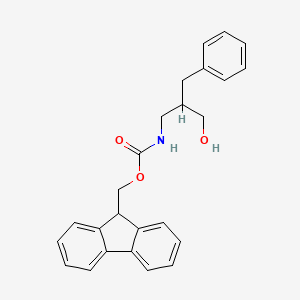![molecular formula C9H7Cl2N3O B15221450 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine](/img/structure/B15221450.png)
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine is a heterocyclic organic compound that features a pyrido[3,2-d]pyrimidine core with chlorine atoms at positions 2 and 4, and an ethoxy group at position 7
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine typically involves the chlorination of a pyrido[3,2-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrido[3,2-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures, around 70°C to 106°C, to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino derivative of the original compound .
科学的研究の応用
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: Used as a building block for the construction of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved .
類似化合物との比較
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the ethoxy group.
2,6-Dichloro-7-deazapurine: Another chlorinated pyrimidine derivative with different substitution patterns.
4,6-Dichloropyrimidine: A simpler pyrimidine derivative with chlorine atoms at positions 4 and 6.
Uniqueness
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine is unique due to the presence of both chlorine atoms and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of more complex molecules .
特性
分子式 |
C9H7Cl2N3O |
|---|---|
分子量 |
244.07 g/mol |
IUPAC名 |
2,4-dichloro-7-ethoxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl2N3O/c1-2-15-5-3-6-7(12-4-5)8(10)14-9(11)13-6/h3-4H,2H2,1H3 |
InChIキー |
GQWBHXAVBPUBAH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B15221368.png)
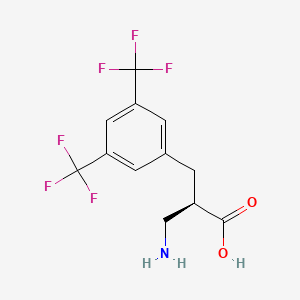
![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)
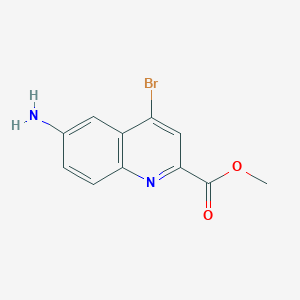


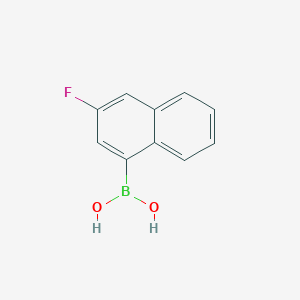

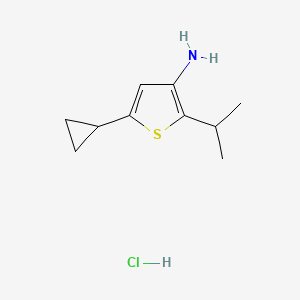

![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)

